molecular formula C37H72O6 B13757309 2,2-Bis(hydroxymethyl)propane-1,3-diyl dipalmitate CAS No. 25354-61-4

2,2-Bis(hydroxymethyl)propane-1,3-diyl dipalmitate

Cat. No.: B13757309
CAS No.: 25354-61-4
M. Wt: 613.0 g/mol
InChI Key: QSLBMRULKKYEHX-UHFFFAOYSA-N
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Description

2,2-Bis(hydroxymethyl)propane-1,3-diyl dipalmitate is a chemical compound known for its unique structure and properties. It is an ester derived from pentaerythritol and palmitic acid. This compound is often used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(hydroxymethyl)propane-1,3-diyl dipalmitate typically involves the esterification of pentaerythritol with palmitic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting product is purified through recrystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The raw materials, pentaerythritol and palmitic acid, are mixed in large reactors with appropriate catalysts. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then subjected to purification processes such as filtration, distillation, and drying to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(hydroxymethyl)propane-1,3-diyl dipalmitate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Bis(hydroxymethyl)propane-1,3-diyl dipalmitate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Bis(hydroxymethyl)propane-1,3-diyl dipalmitate involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with enzymes involved in lipid metabolism, modulating their activity and influencing metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Bis(hydroxymethyl)propane-1,3-diyl dipalmitate is unique due to its specific esterification with palmitic acid, which imparts distinct physical and chemical properties. Its stability, reactivity, and compatibility with biological systems make it a valuable compound in various applications .

Properties

CAS No.

25354-61-4

Molecular Formula

C37H72O6

Molecular Weight

613.0 g/mol

IUPAC Name

[2-(hexadecanoyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] hexadecanoate

InChI

InChI=1S/C37H72O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35(40)42-33-37(31-38,32-39)34-43-36(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39H,3-34H2,1-2H3

InChI Key

QSLBMRULKKYEHX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)(CO)COC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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